Ethyl 2-[(4-hydroxyphenyl)carbonylamino]-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-[(4-hydroxyphenyl)carbonylamino]-4,5-dimethylthiophene-3-carboxylate (hereafter referred to as Compound 3d) is a thiophene-based derivative synthesized via Knoevenagel condensation. This compound features a 4-hydroxyphenylacrylamido substituent attached to a 4,5-dimethylthiophene-3-carboxylate backbone . Its synthesis involves reacting ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with 4-hydroxybenzaldehyde in the presence of piperidine and acetic acid, yielding a product with high purity (90%) and a melting point of 298–300°C .
Compound 3d has demonstrated significant antioxidant and anti-inflammatory activities, attributed to the electron-donating phenolic hydroxyl group, which enhances free radical scavenging and lipid peroxidation inhibition . Its anti-inflammatory efficacy (70.2–83.1% inhibition of rat paw edema) is comparable to the standard drug diclofenac (85.0%) .
Properties
IUPAC Name |
ethyl 2-[(4-hydroxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-4-21-16(20)13-9(2)10(3)22-15(13)17-14(19)11-5-7-12(18)8-6-11/h5-8,18H,4H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQLIRAFBXZSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(4-hydroxyphenyl)carbonylamino]-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 263.31 g/mol. The structure includes a thiophene ring, a carbonyl group, and a hydroxyphenyl moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₃S |
| Molecular Weight | 263.31 g/mol |
| CAS Number | 161797-99-5 |
| Purity | Not specified |
Antidiabetic Potential
Recent studies have indicated that derivatives of the compound exhibit significant inhibitory effects on maltase and sucrase enzymes, which are crucial in carbohydrate digestion. For instance, one study reported that the compound demonstrated an IC50 value of 29.96 µM against sucrase, outperforming standard inhibitors like acarbose and voglibose .
Mechanism of Action:
- The compound acts as a competitive inhibitor of maltase and sucrase.
- It binds to the active sites of these enzymes, preventing carbohydrate breakdown and thus controlling postprandial blood glucose levels.
Inhibition Studies
A comparative analysis of the inhibitory effects on maltase and sucrase showed that:
| Inhibitor | IC50 (µM) |
|---|---|
| This compound | 29.96 |
| Voglibose | 77.50 |
| Acarbose | 133.22 |
These results suggest that the compound is a promising candidate for further development as an antidiabetic agent .
Cytotoxicity and Safety Profile
Preliminary cytotoxicity assessments have shown that the compound does not exhibit significant toxicity at therapeutic concentrations. This is essential for its potential application in diabetes treatment without adverse effects on normal cellular functions .
Study on Enzyme Inhibition
In a controlled laboratory setting, researchers evaluated the effects of this compound on enzyme activity in vitro. The study concluded that at concentrations of 40 µM, the compound inhibited sucrase activity by approximately 83.7%, demonstrating its potency as an enzyme inhibitor .
Molecular Docking Studies
Molecular docking studies revealed that the compound effectively binds to the active sites of maltase and sucrase through hydrogen bonding interactions. This finding supports its role as a competitive inhibitor and provides insights into its mechanism of action at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of Compound 3d are influenced by substituent variations on the phenylacrylamido moiety. Below is a detailed comparison with analogs synthesized using the same methodology (Table 1).
Table 1: Comparison of Compound 3d with Analogous Thiophene Derivatives
*Values estimated based on structural-activity trends from . Key: DPPH = 1,1-Diphenyl-2-picrylhydrazyl radical scavenging; NO = Nitric oxide scavenging; EWG = Electron-withdrawing group.
Structural and Functional Insights
Antioxidant Activity: Compound 3d exhibits superior antioxidant activity (IC₅₀ = 12.8 μg/mL for DPPH) compared to non-phenolic analogs like the unsubstituted phenyl derivative 3a (IC₅₀ = 28.6 μg/mL) . The phenolic -OH group donates hydrogen atoms, stabilizing free radicals via resonance. Electron-withdrawing substituents (e.g., Cl, Br) reduce antioxidant efficacy. For example, the 4-chlorophenyl analog has an IC₅₀ of 19.3 μg/mL for DPPH .
Anti-Inflammatory Activity: Compound 3d achieves 83.1% inhibition of carrageenan-induced edema, outperforming analogs with methoxy (3e: 80.3%) or halogen substituents (4-chlorophenyl: 72.9%) . The phenolic group likely modulates cyclooxygenase (COX) enzyme inhibition, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Physicochemical Properties :
- Higher melting points correlate with stronger intermolecular interactions. Compound 3d (298–300°C) has a significantly higher melting point than halogenated analogs (e.g., 4-bromophenyl: 225–227°C), likely due to hydrogen bonding from the -OH group .
Mechanistic Advantages Over Non-Thiophene Analogs
- Compared to non-thiophene anti-inflammatory agents (e.g., diclofenac), Compound 3d leverages the thiophene ring’s aromaticity and sulfur atom for enhanced membrane permeability and target binding .
- Unlike desvenlafaxine (), which targets serotonin-norepinephrine reuptake, Compound 3d’s mechanism focuses on COX inhibition and radical scavenging .
Q & A
Q. Table 1: Synthesis Parameters
| Parameter | Details |
|---|---|
| Reaction Time | 5–6 hours |
| Solvent | Toluene |
| Catalyst | Piperidine/Acetic Acid |
| Yield Range | 72–94% (varies by substituent) |
| Key Characterization | IR, H NMR, Mass Spectrometry |
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Answer:
Multi-technique validation ensures structural accuracy:
- IR Spectroscopy : Peaks at 3239 cm (N-H), 3131 cm (O-H), 2212 cm (C≡N), and 1660 cm (ester C=O) .
- H NMR : Signals at δ 11.87 ppm (NH), 10.83 ppm (OH), and aromatic protons (6.96–8.01 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 369 (M-1) .
Basic: What in vitro models assess its antioxidant activity?
Answer:
Three primary assays are used:
DPPH Radical Scavenging : Measures hydrogen-donating capacity.
Nitric Oxide Scavenging : Evaluates interaction with reactive nitrogen species.
Ferric Ion-Induced Lipid Peroxidation : Uses rat brain homogenate to mimic oxidative stress in biological systems .
Q. Table 2: Antioxidant Activity of 4-Hydroxyphenyl Variant
| Assay | % Inhibition (vs. Control) |
|---|---|
| DPPH Radical Scavenging | 75–83% |
| Nitric Oxide Scavenging | 68–78% |
| Lipid Peroxidation | 70–82% |
Basic: How is anti-inflammatory activity evaluated in vivo?
Answer:
The carrageenan-induced rat paw edema model is employed:
- Procedure : Subcutaneous carrageenan injection induces inflammation; compound efficacy is measured by edema reduction after 3–6 hours.
- Benchmark : Compared to diclofenac (85% inhibition), the 4-hydroxyphenyl variant shows 70.2–83.1% inhibition .
Advanced: How does the 4-hydroxyphenyl substituent influence bioactivity compared to other groups?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
Q. Table 3: Substituent Impact on Bioactivity
| Substituent | Antioxidant Activity (Rank) | Anti-Inflammatory Activity (Rank) |
|---|---|---|
| 4-Hydroxyphenyl | 1 | 1 |
| 4-Methoxyphenyl | 3 | 3 |
| 3-Nitrophenyl | 5 | 5 |
Advanced: How to resolve contradictions in antioxidant data across assay models?
Answer:
Discrepancies arise from assay-specific mechanisms :
- DPPH : Prioritizes hydrogen donors; phenolic -OH groups excel.
- Nitric Oxide : Requires electron-rich systems for radical neutralization.
- Lipid Peroxidation : Depends on membrane permeability and metal chelation.
Methodological Solution : Use multivariate analysis to correlate substituent properties (e.g., Hammett constants) with assay outcomes .
Advanced: What mechanistic hypotheses explain its anti-inflammatory action?
Answer:
Proposed mechanisms include:
- COX-2 Inhibition : Analogy to diclofenac suggests cyclooxygenase pathway involvement.
- NF-κB Pathway Modulation : Phenolic groups may suppress pro-inflammatory cytokine production.
- ROS Scavenging : Indirectly reduces inflammation by neutralizing oxidative intermediates .
Advanced: How to optimize purity and yield in scaled-up synthesis?
Answer:
Critical Parameters :
- Solvent Choice : Toluene minimizes side reactions vs. polar solvents.
- Catalyst Ratio : Piperidine:acetic acid (1:3.7) ensures optimal condensation.
- Purification : Recrystallization with ethanol/water (9:1) improves purity to >98% .
Advanced: How does this compound compare to analogs in thiophene-based drug discovery?
Answer:
Comparative Advantages :
- Bioavailability : Ester groups enhance membrane permeability vs. carboxylic acids.
- Selectivity : 4-Hydroxyphenyl substitution reduces off-target effects compared to nitro/methoxy variants.
Limitations : Limited solubility in aqueous media requires formulation optimization .
Advanced: What analytical methods validate batch-to-batch consistency?
Answer:
Quality Control Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
